molecular formula C16H10N2O3S B3122801 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-58-2

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No.: B3122801
CAS No.: 303985-58-2
M. Wt: 310.3 g/mol
InChI Key: BHMNLUULXPVJFJ-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a complex organic compound that features a benzothiophene core substituted with a 4-nitrophenylmethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiophene core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzothiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. The benzothiophene core may also play a role in binding to specific targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Shares the nitro group and phenyl ring but lacks the benzothiophene core.

    Benzothiophene-2-carbonitrile: Lacks the 4-nitrophenylmethoxy group but shares the benzothiophene and carbonitrile functionalities.

Uniqueness

3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the benzothiophene core allows for a diverse range of chemical modifications and applications, distinguishing it from simpler analogs .

Properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c17-9-15-16(13-3-1-2-4-14(13)22-15)21-10-11-5-7-12(8-6-11)18(19)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMNLUULXPVJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191402
Record name 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303985-58-2
Record name 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303985-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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